molecular formula C17H17N3OS3 B11039491 2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Cat. No.: B11039491
M. Wt: 375.5 g/mol
InChI Key: GNYGJNVCBNFKJF-UHFFFAOYSA-N
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Description

2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound featuring a thiadiazole ring and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol. This intermediate is then methylated using methyl iodide to yield 4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole.

    Attachment of the Carbazole Moiety: The carbazole moiety is introduced through a nucleophilic substitution reaction. 1,2,3,4-tetrahydro-9H-carbazole is reacted with an appropriate electrophile, such as 2-bromoacetyl chloride, to form 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone.

    Coupling Reaction: Finally, the thiadiazole and carbazole intermediates are coupled through a thiol-ene reaction, where the thiadiazole thiol reacts with the ethanone group of the carbazole derivative under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of bacterial infections and certain types of cancer. Its unique mechanism of action and low toxicity profile are key areas of interest.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone exerts its effects involves interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The carbazole moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone shares similarities with other thiadiazole derivatives such as 2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanol and 2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetic acid.
  • Carbazole derivatives: like 9-ethylcarbazole and 9-methylcarbazole also share structural similarities.

Uniqueness

What sets this compound apart is its combined structural features of both thiadiazole and carbazole rings, which confer unique chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C17H17N3OS3

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C17H17N3OS3/c1-19-17(22)24-16(18-19)23-10-15(21)20-13-8-4-2-6-11(13)12-7-3-5-9-14(12)20/h2,4,6,8H,3,5,7,9-10H2,1H3

InChI Key

GNYGJNVCBNFKJF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)SC(=N1)SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

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